![molecular formula C8H5BrClN B1375615 2-Bromo-5-chlorophenylacetonitrile CAS No. 127792-49-8](/img/structure/B1375615.png)
2-Bromo-5-chlorophenylacetonitrile
Overview
Description
2-Bromo-5-chlorophenylacetonitrile is an organic compound with the CAS Number: 127792-49-8 . It has a molecular weight of 230.49 and is used as a reagent and building block in the synthesis of other chemicals .
Synthesis Analysis
This compound is used as a reagent and building block in the synthesis of other chemicals . It can be synthesized from Potassium thiocyanate and 2-Bromo-5-fluorobenzyl bromide .Molecular Structure Analysis
The molecular formula of this compound is C8H5BrClN . The InChI Code is 1S/C8H5BrClN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 .Chemical Reactions Analysis
This compound is used as a reagent in the synthesis of other chemicals . It can be used to synthesize complex compounds .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 307.8±27.0 C at 760 mmHg . It is stored at a temperature of 4C .Scientific Research Applications
Computational Analysis and Molecular Docking
Computational studies, including density functional theory (DFT) and molecular docking, are critical in understanding the structural and electronic properties of chemical compounds. For example, the molecular structure, energy levels, and electron density of 5-bromo-3-nitropyridine-2-carbonitrile were analyzed using DFT, providing insights into its reactivity and potential biological interactions (Arulaabaranam et al., 2021). These computational methods can be applied to 2-Bromo-5-chlorophenylacetonitrile to predict its reactivity and interaction with biological targets, aiding in the development of new drugs or materials.
Synthesis of Organic Compounds
The synthesis of organic compounds, such as 2-bromo-1-alkenes, involves innovative methods like microwave-assisted hydrobromination, demonstrating the versatility of halogenated intermediates in organic synthesis (Bunrit et al., 2011). Such methodologies can be adapted for the synthesis of derivatives of this compound, expanding its utility in pharmaceuticals and material science.
Environmental Impact and Stability
Chlorophenylacetonitriles, a class of compounds related to this compound, have been identified in chlorinated and chloraminated drinking waters, highlighting the importance of understanding their environmental fate and stability (Zhang et al., 2018). Research on the stability and degradation pathways of this compound can inform water treatment practices and environmental risk assessments.
Electronic and Optical Properties
The study of electronic and optical properties of halogenated compounds, such as through Suzuki cross-coupling reactions, provides valuable information for the development of materials with specific optical or electronic characteristics (Nazeer et al., 2020). This research can be applied to this compound to explore its potential in creating advanced materials for electronics or photonics.
Electochemical Studies
Electrochemical studies offer insights into the reactivity and potential applications of halogenated compounds in synthetic chemistry and material science. For example, the electrochemical reduction of 2-nitrobromobenzene in acetonitrile sheds light on reaction mechanisms and kinetics, which can be relevant for understanding the electrochemical behavior of this compound (Barnes et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-bromo-5-chlorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOFYTGSDGUGKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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